molecular formula C9H12BrNS B2921169 5-Bromo-2-cyclohexyl-1,3-thiazole CAS No. 1142195-61-6

5-Bromo-2-cyclohexyl-1,3-thiazole

Cat. No.: B2921169
CAS No.: 1142195-61-6
M. Wt: 246.17
InChI Key: IEPZESPMXKLXCT-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclohexyl-1,3-thiazole is a heterocyclic organic compound with the molecular formula C9H12BrNS. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 5-position and a cyclohexyl group at the 2-position of the thiazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclohexyl-1,3-thiazole can be achieved through various methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-cyclohexyl-1,3-thiazole is unique due to the presence of the cyclohexyl group at the 2-position, which imparts distinct chemical and biological properties compared to other thiazole derivatives. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

5-Bromo-2-cyclohexyl-1,3-thiazole is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C9H12BrNS
  • Structure : The compound features a thiazole ring, characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a bromine atom at the 5-position and a cyclohexyl group at the 2-position distinguishes it from other thiazole derivatives.

Biological Activities

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies indicate that thiazole derivatives possess significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
  • Antifungal Properties : This compound also demonstrates antifungal activity, making it a candidate for further investigation in treating fungal infections.
  • Anticancer Potential : Research has highlighted the potential of thiazole derivatives in cancer therapy. For example, compounds similar to this compound have been tested against several cancer cell lines, showing promising cytotoxic effects . The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance anticancer activity.

The biological activity of this compound is attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : Thiazoles can inhibit enzymes involved in microbial growth and cancer cell proliferation. For example, they may act as xanthine oxidase inhibitors or interfere with metabolic pathways critical for cell survival .
  • DNA Interaction : Some studies suggest that thiazole derivatives can induce DNA damage leading to cell death. This mechanism is particularly relevant in cancer therapy where inducing apoptosis in tumor cells is desired .

Antimicrobial Efficacy

In a comparative study, this compound was evaluated against Gram-positive and Gram-negative bacteria:

CompoundMIC (µg/mL)MBC (µg/mL)
This compound7.815.6
Oxytetracycline62.5125

The results demonstrated that the thiazole derivative exhibited antimicrobial activity significantly stronger than the control antibiotic .

Anticancer Activity

A series of thiazole analogues were tested against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundU251 (glioblastoma)<20
Standard Drug (e.g., Ethosuximide)U251>100

This data indicates that the compound's efficacy is notably higher than traditional therapies .

Properties

IUPAC Name

5-bromo-2-cyclohexyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPZESPMXKLXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142195-61-6
Record name 5-bromo-2-cyclohexyl-1,3-thiazole
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